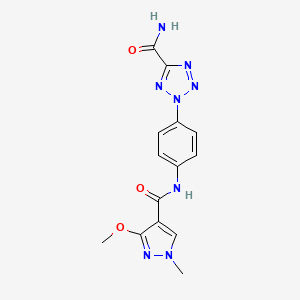
2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)phenyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Pyrazole derivatives are typically synthesized through reactions involving hydrazine derivatives with various ketones or aldehydes. A common approach for synthesizing related compounds involves cyclization of substituted benzoic acid hydrazides using phosphorousoxychloride, illustrating the versatility of pyrazole chemistry in creating complex molecules with specific functional groups (Rai et al., 2009).
Molecular Structure Analysis
The crystal and molecular structure of pyrazole derivatives reveals significant details about their conformation and intermolecular interactions. For example, X-ray diffraction studies have shown that certain pyrazole derivatives crystallize in specific space groups, with hydrogen bond interactions extending through a 3D network to form supramolecular motifs. This indicates a complex interplay between molecular geometry and intermolecular forces (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole and tetrazole derivatives exhibit a wide range of chemical reactivities, such as participating in hydrogen bond interactions and displaying electrophilic and nucleophilic regions on their molecular surfaces. These properties are crucial for their interactions with other molecules and potential applications in medicinal chemistry and materials science (Kumara et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, including thermal stability and solubility, are influenced by their molecular structure. For instance, certain derivatives are thermally stable up to specific temperatures, which is essential for their processing and application in various domains. The solvent effects on structural parameters have also been studied, revealing how different solvents can affect the molecular geometry and properties of these compounds (Kumara et al., 2018).
科学的研究の応用
Synthesis and Characterization
The compound has been involved in studies focused on the synthesis and characterization of new chemical derivatives. For instance, a study on the synthesis and characterization of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives explores the development of novel compounds with potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). This research indicates the potential biomedical applications of such compounds, highlighting their relevance in developing therapeutic agents.
Antifungal and Antibacterial Activity
Compounds related to 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)phenyl)-2H-tetrazole-5-carboxamide have been studied for their antifungal and antibacterial properties. For example, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been evaluated for their in vitro cytotoxic activity against several human cancer cell lines, suggesting their utility in cancer research (Hassan, Hafez, Osman, & Ali, 2015). Additionally, the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides showed promising antifungal activity, outperforming traditional fungicides in some cases (Du et al., 2015).
Molecular Docking and SAR Studies
Studies involving molecular docking and structure-activity relationship (SAR) analyses are crucial for understanding how these compounds interact with biological targets. The antifungal activity of a series of novel compounds, including analysis through Topomer CoMFA, provides insights into their potential mechanisms of action and optimizes their pharmacological profiles (Du et al., 2015).
特性
IUPAC Name |
2-[4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O3/c1-21-7-10(14(19-21)25-2)13(24)16-8-3-5-9(6-4-8)22-18-12(11(15)23)17-20-22/h3-7H,1-2H3,(H2,15,23)(H,16,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCSPQACHITGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)phenyl)-2H-tetrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-({[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-chloro-1H-1,3-benzodiazol-1-yl]ethan-1-ol](/img/structure/B2497145.png)
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2497146.png)
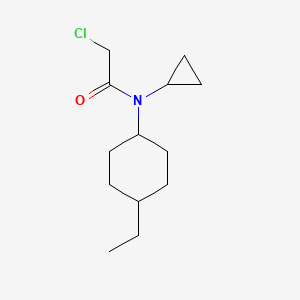
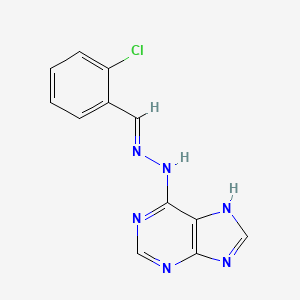
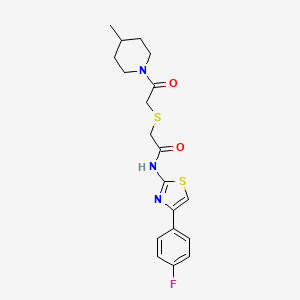
![2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2497151.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2497155.png)
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2497157.png)
![6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B2497159.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2497165.png)
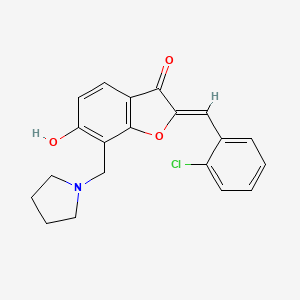
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide](/img/structure/B2497167.png)